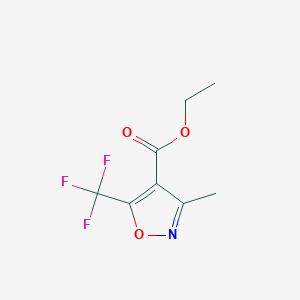
1-(2,2-diethoxyethyl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diethoxyethyl)-3-fluorobenzene, also known as 3-fluoro-1-(2,2-diethoxyethyl)benzene, is a fluorinated hydrocarbon that has been studied for its potential applications in scientific research. The compound is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, and is used for its unique properties, such as its stability and low toxicity.
Aplicaciones Científicas De Investigación
1-(2,2-Diethoxyethyl)-3-fluorobenzene has a variety of scientific research applications. It is used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals. It is also used as a reagent in the synthesis of fluorinated compounds and as a starting material for the synthesis of other fluorinated compounds. Additionally, it is used in the synthesis of a variety of organofluorine compounds, such as perfluorinated alkanes, which have a wide range of applications in the fields of materials science and biochemistry.
Mecanismo De Acción
1-(2,2-Diethoxyethyl)-3-fluorobenzene is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals. The compound is used for its unique properties, such as its stability and low toxicity. The compound is synthesized through a reaction between 1,2-dibromoethane and 2,2-diethoxyethyl fluoride. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the reaction is complete within a few hours.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, the compound is known to be relatively non-toxic and has low reactivity, which makes it attractive for use in scientific research. Additionally, the compound is known to be relatively stable and is not readily degraded by enzymes or other biochemical processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-Diethoxyethyl)-3-fluorobenzene has several advantages for use in lab experiments. The compound is relatively non-toxic and has low reactivity, which makes it attractive for use in scientific research. Additionally, the compound is relatively stable and is not readily degraded by enzymes or other biochemical processes. The compound is also relatively easy to synthesize and can be purified by recrystallization or column chromatography.
However, there are also some limitations to using this compound in lab experiments. The compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound is sensitive to light and air and can be difficult to store for long periods of time.
Direcciones Futuras
1-(2,2-Diethoxyethyl)-3-fluorobenzene has a variety of potential future applications. The compound could be used in the synthesis of a variety of organofluorine compounds, such as perfluorinated alkanes, which have a wide range of applications in the fields of materials science and biochemistry. Additionally, the compound could be used in the synthesis of other fluorinated compounds, such as fluorinated polymers and fluorinated pharmaceuticals. The compound could also be used in the synthesis of other organic compounds, such as dyes and pigments. Finally, the compound could be used in the synthesis of other fluorinated compounds, such as fluorinated surfactants, which could be used in a variety of industrial applications.
Métodos De Síntesis
1-(2,2-Diethoxyethyl)-3-fluorobenzene is synthesized through a reaction between 1,2-dibromoethane and 2,2-diethoxyethyl fluoride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures between 80-90°C and the reaction is complete within a few hours. The product is a colorless solid that can be purified by recrystallization or column chromatography.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,2-diethoxyethyl)-3-fluorobenzene involves the reaction of 3-fluorobenzene with 2,2-diethoxyethanol in the presence of a strong acid catalyst.", "Starting Materials": [ "3-fluorobenzene", "2,2-diethoxyethanol", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: In a round-bottom flask, add 3-fluorobenzene and 2,2-diethoxyethanol in a 1:1 molar ratio.", "Step 2: Add a few drops of the strong acid catalyst to the flask.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Allow the mixture to cool to room temperature.", "Step 5: Extract the product with a suitable organic solvent (e.g. diethyl ether).", "Step 6: Purify the product by recrystallization or column chromatography." ] } | |
Número CAS |
1215900-66-5 |
Fórmula molecular |
C12H17FO2 |
Peso molecular |
212.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



